
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to form a phenyl group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-3-(2-methoxyphenyl)-1-propylurea.
Reduction: Formation of 1-(2-hydroxyethyl)-3-phenyl-1-propylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The urea moiety may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)-1-propylurea: Contains an additional methoxy group, which may influence its solubility and reactivity.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with molecular targets.
Uniqueness
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-8-15(9-10-16)13(17)14-11-6-4-5-7-12(11)18-2/h4-7,16H,3,8-10H2,1-2H3,(H,14,17) |
InChI Key |
LLNYGEDAOBSFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


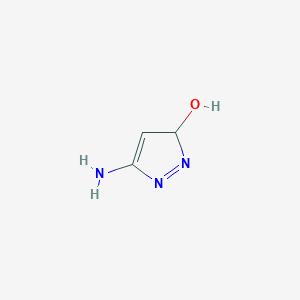

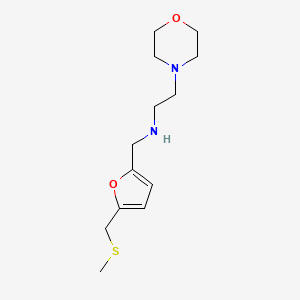
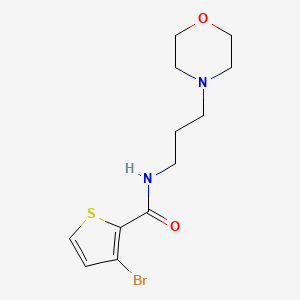
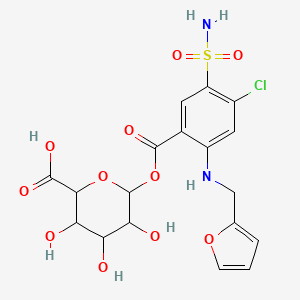

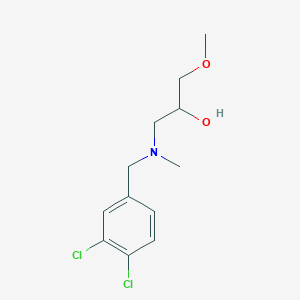
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)
